molecular formula C23H37BrO2 B14383878 3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one CAS No. 89735-64-8

3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one

Cat. No.: B14383878
CAS No.: 89735-64-8
M. Wt: 425.4 g/mol
InChI Key: RNMMEGRVAMAGBR-UHFFFAOYSA-N
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Description

3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a long alkoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[4-(tetradecyloxy)phenyl]propan-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one is unique due to its long alkoxy chain, which imparts distinct physical and chemical properties

Properties

CAS No.

89735-64-8

Molecular Formula

C23H37BrO2

Molecular Weight

425.4 g/mol

IUPAC Name

3-bromo-1-(4-tetradecoxyphenyl)propan-1-one

InChI

InChI=1S/C23H37BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-26-22-16-14-21(15-17-22)23(25)18-19-24/h14-17H,2-13,18-20H2,1H3

InChI Key

RNMMEGRVAMAGBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CCBr

Origin of Product

United States

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